molecular formula C17H24N4O4S B2710266 1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(2,5-dimethylfuran-3-carbonyl)-1,4-diazepane CAS No. 1903848-32-7

1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(2,5-dimethylfuran-3-carbonyl)-1,4-diazepane

Cat. No.: B2710266
CAS No.: 1903848-32-7
M. Wt: 380.46
InChI Key: HYMXOONXRZADMV-UHFFFAOYSA-N
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Description

The compound “1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(2,5-dimethylfuran-3-carbonyl)-1,4-diazepane” is a complex organic molecule that features multiple functional groups, including an imidazole ring, a diazepane ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(2,5-dimethylfuran-3-carbonyl)-1,4-diazepane” typically involves multi-step organic reactions. The process may start with the preparation of the imidazole and furan derivatives, followed by sulfonylation and diazepane ring formation. Each step requires specific reagents and conditions, such as:

    Imidazole Derivative Preparation: Using 1,2-dimethylimidazole as a starting material, sulfonylation can be achieved using sulfonyl chlorides in the presence of a base like triethylamine.

    Furan Derivative Preparation: 2,5-dimethylfuran can be synthesized from furfural through catalytic hydrogenation and methylation.

    Diazepane Ring Formation: The diazepane ring can be formed through cyclization reactions involving appropriate diamines and dihalides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazole ring can be reduced to form imidazolines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of imidazolines.

    Substitution: Formation of sulfonamide or sulfone derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

Medicine

Exploration of its pharmacological properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Use in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • (4-(1H-imidazol-4-yl)sulfonyl)-1,4-diazepane
  • (4-(1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-methylfuran-3-yl)methanone

Uniqueness

The unique combination of functional groups in “1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(2,5-dimethylfuran-3-carbonyl)-1,4-diazepane)” provides distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

(2,5-dimethylfuran-3-yl)-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S/c1-12-10-15(13(2)25-12)17(22)20-6-5-7-21(9-8-20)26(23,24)16-11-19(4)14(3)18-16/h10-11H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMXOONXRZADMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(C(=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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